molecular formula C2H3ClO2 B589660 Chloroacetic acid-13C2 CAS No. 1839-15-2

Chloroacetic acid-13C2

Cat. No. B589660
CAS RN: 1839-15-2
M. Wt: 96.479
InChI Key: FOCAUTSVDIKZOP-ZDOIIHCHSA-N
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Description

Chloroacetic acid-13C2, also known as Monochloroacetic Acid-13C2, has the linear formula Cl13CH213CO2H . It has a molecular weight of 96.48 and is a useful building block in organic synthesis .


Synthesis Analysis

Chloroacetic acid is prepared industrially by chlorination of acetic acid, with acetic anhydride as a catalyst . The reaction of thiourea and chloroacetic acid has also been investigated .


Molecular Structure Analysis

The molecular structure of Chloroacetic acid-13C2 is Cl13CH213CO2H . It is an organochlorine compound .


Chemical Reactions Analysis

Chloroacetic acids are both microbially degraded and simultaneously formed by chloroperoxidase-mediated chlorination of acetic and humic acids . The reaction of thiourea and chloroacetic acid has been studied to determine the preferred geometries of the reactants, the possible transition states, intermediate and products .


Physical And Chemical Properties Analysis

Chloroacetic acid-13C2 is a solid with a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.613 g/mL . It is soluble in water, methanol, acetone, diethyl ether, benzene, and chloroform .

Scientific Research Applications

Application Summary

Chloroacetic acid (CA), Dichloroacetic acid (DCA), and Trichloroacetic acid (TCA) are difficult to analyze by GC due to their highly polar acidic groups. Therefore, they must be derivatized to increase their detectability . This process is important in chemical and pharmaceutical industries .

Methods of Application

The method involves using the alkylation reagent pentafluorobenzyl bromide (PFBBr) to form their corresponding fluorinated derivatives . The procedure simultaneously combines extraction and derivatization without the need for purification . The reaction time is fast and can take less than 30 minutes to complete .

Results or Outcomes

The separation of the derivatized chlorinated acetic acids with highly symmetrical peak shapes was achieved using a 5% phenyl methypolysiloxane phase column . This method improves the volatility and peak shapes on a chromatographic column .

Production of Carboxymethyl Cellulose and Carboxymethyl Starch

Application Summary

Chloroacetic acid is used to prepare the thickening agents carboxymethyl cellulose and carboxymethyl starch . These compounds are widely used in various industries, including food, pharmaceuticals, and paper production .

Methods of Application

The production process involves the reaction of chloroacetic acid with cellulose or starch in an alkaline medium . This results in the substitution of the hydroxyl groups in the glucose units of the cellulose or starch with carboxymethyl groups .

Results or Outcomes

The resulting carboxymethyl cellulose and carboxymethyl starch are water-soluble polymers that have excellent thickening, emulsifying, and stabilizing properties .

Production of Phenoxy Herbicides

Application Summary

Chloroacetic acid is also used in the production of phenoxy herbicides . These are a type of herbicide that controls broadleaf weeds in cereal crops .

Methods of Application

The production process involves the etherification of chloroacetic acid with chlorophenols . This reaction forms an ether bond between the phenol and the carboxyl group of the chloroacetic acid .

Results or Outcomes

The resulting phenoxy herbicides are effective in controlling a wide range of broadleaf weeds, making them valuable tools in agricultural weed management .

Synthetic Organic Intermediates

Application Summary

Chloroacetic acid and its derivatives, such as salts, esters, anhydrides, acyl chlorides, amides, and hydrazides, are widely used as synthetic organic intermediates .

Methods of Application

Chloroacetic acid can react with various compounds to form these derivatives. For example, it can react with alcohols or olefins to form esters, or with various reagents such as POCl3, PCl3, PCl5, thionyl chloride (SOCl2), or phosgene (COCl2) to produce acyl chlorides .

Results or Outcomes

These derivatives of chloroacetic acid are used in a wide range of industrial applications, including the production of pharmaceuticals, dyes, and other chemicals .

Pesticides

Application Summary

Chloroacetic acid is used in the production of various pesticides, including insecticides like dimethoxide and herbicides like 2,4-dibutyl . It’s also used to produce plant growth regulators like chlorophenoxyacetic acid, which can prevent the falling of flowers and fruits of various crops .

Methods of Application

The production process involves various chemical reactions, such as the reaction of chloroacetic acid with other compounds to form the desired pesticide .

Results or Outcomes

The resulting pesticides are effective in controlling a wide range of pests, making them valuable tools in agricultural pest management .

Dyes

Application Summary

In the dye industry, chloroacetic acid can be used in the production of various dyes, including cationic fluorescent yellow 4 GL, deep yellow cationic GL, and VAT black BL .

Methods of Application

The production process involves various chemical reactions, such as the reaction of chloroacetic acid with other compounds to form the desired dye .

Results or Outcomes

The resulting dyes are used in various industries, including textiles and printing .

Safety And Hazards

Chloroacetic acid-13C2 is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

Chloroacetic acid-13C2 is a useful building block in organic synthesis . It has potential applications in various fields, including the chemical and pharmaceutical industries .

properties

IUPAC Name

2-chloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAUTSVDIKZOP-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746516
Record name Chloro(~13~C_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetic acid-13C2

CAS RN

1839-15-2
Record name Acetic-13C2 acid, chloro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(~13~C_2_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1839-15-2
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